molecular formula C14H28N2S2Zn B131045 3-Cdbmt-zinc CAS No. 140889-53-8

3-Cdbmt-zinc

Cat. No.: B131045
CAS No.: 140889-53-8
M. Wt: 353.9 g/mol
InChI Key: JVDHIDMJPFFRNT-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cdbmt-zinc typically involves the reaction of zinc salts with 3,3’-(1,2-cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiol) ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The ligands are dissolved in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, and then mixed with a zinc salt, such as zinc chloride or zinc acetate. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the compound. Advanced analytical methods, including spectroscopy and chromatography, are used to verify the composition and structure of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cdbmt-zinc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Cdbmt-zinc involves its interaction with molecular targets, primarily through coordination with zinc ions. The compound can modulate the activity of zinc-dependent enzymes and proteins by altering their conformation and function. This modulation is achieved through the binding of the thiol ligands to the zinc ion, which can influence the redox state and catalytic activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 3-Cdbmt-zinc

This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Unlike simpler zinc compounds, this compound exhibits enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science .

Properties

IUPAC Name

zinc;2-methyl-1-[[2-[(2-methyl-2-sulfidopropyl)amino]cyclohexyl]amino]propane-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2S2.Zn/c1-13(2,17)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18;/h11-12,15-18H,5-10H2,1-4H3;/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDHIDMJPFFRNT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCCC1NCC(C)(C)[S-])[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930935
Record name Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140889-53-8
Record name 3,3'-(1,2-Cyclohexanediyldinitrilo)-bis(2-methylpropane-2-thiolato)zinc II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140889538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc 1,1'-(cyclohexane-1,2-diyldiazanediyl)bis(2-methylpropane-2-thiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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